2-(Methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC13885137
Molecular Formula: C13H17BF3NO2S
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C13H17BF3NO2S | 
|---|---|
| Molecular Weight | 319.2 g/mol | 
| IUPAC Name | 2-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | 
| Standard InChI | InChI=1S/C13H17BF3NO2S/c1-11(2)12(3,4)20-14(19-11)9-6-8(13(15,16)17)7-18-10(9)21-5/h6-7H,1-5H3 | 
| Standard InChI Key | TYJOISUHUOKWQN-UHFFFAOYSA-N | 
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F | 
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2SC)C(F)(F)F | 
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyridine core substituted at three positions:
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Position 2: Methylthio (-SCH₃) group.
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Position 3: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacol boronate).
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Position 5: Trifluoromethyl (-CF₃) group.
 
Key Properties (Table 1):
Spectral Data:
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¹H NMR (CDCl₃): Peaks at δ 8.6–9.1 ppm (pyridine-H), δ 2.4–2.5 ppm (SCH₃), δ 1.3–1.4 ppm (pinacol CH₃) .
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¹¹B NMR: Signal near δ 30 ppm, typical of sp²-hybridized boron .
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FT-IR: B-O stretches (~1,370 cm⁻¹), C-F (~1,130 cm⁻¹), and C=S (~690 cm⁻¹) .
 
Synthesis and Functionalization
Iridium-Catalyzed C–H Borylation
The boronate group is introduced via iridium-catalyzed borylation of trifluoromethylpyridines. For example:
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Substrate: 2-(Methylthio)-5-(trifluoromethyl)pyridine reacts with pinacolborane (HBPin) under [Ir(OMe)(COD)]₂/dtbbpy catalysis .
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Conditions: Solvent-free, 80°C, 16 hours.
 
Key Mechanistic Insight: Steric effects from the -CF₃ and -SCH₃ groups direct borylation to position 3, avoiding competing side reactions .
Alternative Routes
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Suzuki Coupling: Pre-synthesized boronic acids (e.g., 2-(methylthio)-5-(trifluoromethyl)pyridine-3-boronic acid) are esterified with pinacol .
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Protection Strategies: Amino or halo substituents require traceless directing groups for regioselective borylation .
 
Reactivity and Applications
Suzuki–Miyaura Cross-Coupling
The compound serves as a coupling partner for aryl halides or triflates (Table 2):
Case Study: Coupling with 4-bromoanisole yields 3-(4-methoxyphenyl)-2-(methylthio)-5-(trifluoromethyl)pyridine, a precursor for kinase inhibitors .
Oxidation and Functional Group Interconversion
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Boronate to Boronic Acid: Hydrolysis under acidic conditions (HCl/THF, 25°C) provides the boronic acid for further coupling .
 - 
Methylthio Oxidation: Treatment with mCPBA converts -SCH₃ to sulfoxide or sulfone, modulating electronic properties .
 
Recent Advances and Future Directions
Enantioselective Coupling
Recent work exploits chiral palladium catalysts to achieve axial chirality in biaryl products, expanding utility in asymmetric synthesis .
Photoredox Applications
The -CF₃ group’s electron-withdrawing nature enables participation in radical cross-couplings under visible-light irradiation .
Pharmaceutical Relevance
The compound is a key intermediate in developing:
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